molecular formula C17H15Cl2N5O B2925023 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291872-56-4

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No.: B2925023
CAS No.: 1291872-56-4
M. Wt: 376.24
InChI Key: VESHJXNYFBYCJT-UHFFFAOYSA-N
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Description

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide (CAS 1291835-14-7) is an organic compound with the molecular formula C17H19Cl2N5O and a molecular weight of 380.3 g/mol . This chlorinated triazolidine-carboxamide derivative is supplied as a high-purity material for research and development purposes. Chlorine-containing heterocyclic compounds represent a significant family in medicinal chemistry, with over 250 FDA-approved drugs featuring chlorine atoms, underscoring their importance in the development of novel pharmaceuticals . The structural motif of chlorinated anilines and phenyl groups is found in compounds with diverse biological activities. For instance, research on structurally related chlorophenyl-triazole and triazolidine-thione compounds has indicated potential anticonvulsant properties, with mechanisms that may involve interaction with central nervous system targets such as voltage-gated sodium channels . This suggests that this compound may be a compound of interest for neuroscientific and pharmacological research. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use.

Properties

IUPAC Name

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-12-3-1-11(2-4-12)9-10-20-17(25)15-16(23-24-22-15)21-14-7-5-13(19)6-8-14/h1-8,15-16,21-24H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCRRQIJZLQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide typically involves a multi-step process. One common method begins with the reaction of 4-chloroaniline with an appropriate haloalkane to form an N-alkylated product. This intermediate then undergoes cyclization with hydrazine derivatives to introduce the triazolidine ring. Final steps involve acylation to form the carboxamide group. Reaction conditions often include solvents like ethanol or dichloromethane, with temperature control and catalytic agents such as sodium hydroxide or hydrochloric acid to facilitate each step.

Industrial Production Methods

Industrial production generally scales up these synthetic methods, optimizing for yield and purity. Large-scale reactors and continuous flow systems might be employed to maintain consistency and efficiency. Quality control measures ensure the final product meets required specifications for research and development applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, forming nitroso or nitro derivatives.

  • Reduction: : Reduction reactions typically target the triazolidine ring or the carbonyl group, using agents like sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro substituents, replacing them with other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use reagents such as sodium hydroxide or ammonia under basic conditions.

Major Products

Major products of these reactions include variously substituted derivatives, with functional groups like nitro, hydroxyl, or amino replacing the original chloro groups. Each derivative exhibits different chemical and physical properties, expanding the compound’s range of applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide serves as a versatile intermediate in synthesizing complex molecules. Its unique structure allows it to participate in a range of reactions, facilitating the study of reaction mechanisms and product formation.

Biology

In biological research, this compound is often used in the development of probes for studying enzyme activities and interactions. Its derivatization can lead to bioactive molecules, providing insights into biochemical pathways.

Medicine

Medicinal chemistry applications include the development of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties, targeting specific biological pathways.

Industry

Industrial applications might include the use of this compound in the development of new materials with specialized properties, such as coatings or polymers with enhanced stability or reactivity.

Mechanism of Action

The compound's mechanism of action largely depends on its structural features and the specific biological or chemical context. In medicinal applications, for instance, it may interact with specific molecular targets like enzymes or receptors, modulating their activity and exerting therapeutic effects. The triazolidine ring and chloro-substituted phenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred based on related chemical classes:

Triazolidine Derivatives

Compared to pyrazole-carboxamide derivatives (e.g., 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide), triazolidines exhibit distinct conformational rigidity due to their saturated triazole ring, which may enhance binding specificity but reduce metabolic stability .

Chlorinated Aromatic Compounds

The dual 4-chlorophenyl groups in the compound mirror substituents in antimalarial agents (e.g., chloroquine derivatives). However, unlike chloroquine, which features a quinoline core, this compound’s triazolidine-carboxamide backbone may limit cross-reactivity with heme detoxification pathways, a common mechanism in antimalarials .

Data Table: Hypothetical Comparison Based on Structural Analogues

Property 5-(4-Chloroanilino)-N-[2-(4-Chlorophenyl)ethyl]triazolidine-4-carboxamide Pyrazole-Carboxamide Derivatives (e.g., 9a-j) Chloroquine
Core Structure Triazolidine-carboxamide Pyrazole-carboxamide Quinoline
Chlorine Substituents Two 4-chlorophenyl groups Variable (e.g., 4-Cl, 3-NO₂) 7-Chloro
Biological Target Not reported Antimalarial (e.g., PfDHFR inhibition) Heme polymerization
Synthetic Route Not described in evidence Condensation with aromatic aldehydes Multi-step synthesis

Biological Activity

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazolidine ring, which is known for its diverse biological activities. The presence of chloro substituents on the aniline and phenyl rings may enhance its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of triazolidine derivatives, including the compound .

In vitro Studies

  • Cell Line Testing : The compound was tested against various cancer cell lines, including:
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)
    The MTT assay was employed to determine cytotoxicity, revealing that the compound exhibited significant cytotoxic effects, particularly against melanoma cells .
  • IC50 Values : The effective concentration at which 50% of the cells are inhibited (IC50) was measured, showing promising results:
    • Melanoma: IC50 values around 20 µM
    • Breast Cancer: IC50 values ranged from 17.69 to 27.09 µM for various derivatives .

The mechanism underlying the anticancer activity involves:

  • Inhibition of Cell Migration : The wound healing assay demonstrated that the compound significantly inhibited migration in cancer cells, suggesting potential anti-metastatic properties .
  • Targeting Specific Pathways : The triazolidine structure may interact with key signaling pathways involved in cancer progression, although detailed molecular mechanisms require further elucidation.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Triazole Derivatives : A study focused on triazole derivatives indicated that compounds with similar structures to this compound showed enhanced binding affinity to cancer-related targets and improved selectivity towards cancer cells over normal cells .
  • Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in aggressive cancer types .

Comparative Analysis

A comparison of various triazolidine derivatives and their biological activities is summarized in Table 1.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundIGR3920Inhibition of cell migration
Compound AMDA-MB-23117.69Apoptosis induction
Compound BPanc-125.4Cell cycle arrest

Q & A

Q. How to assess its stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions .
  • LC-MS/MS monitors degradation products over time .
  • Accelerated stability testing at 40°C/75% RH for 6 months (ICH Q1A guidelines) .

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